4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide
Overview
Description
4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide is a compound belonging to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities
Preparation Methods
The synthesis of 4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide typically involves the reaction of phthalazinone derivatives with benzylamine and diethylbenzamide under specific conditions. The synthetic route may include steps such as:
Formation of Phthalazinone Derivative: Starting with a phthalic anhydride, it undergoes cyclization with hydrazine to form phthalazinone.
Amination: The phthalazinone derivative is then reacted with benzylamine to introduce the benzylamino group.
Amidation: Finally, the compound is treated with diethylbenzamide to form the desired product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways and processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide include other phthalazine derivatives such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
Properties
IUPAC Name |
4-[4-(benzylamino)phthalazin-1-yl]-N,N-diethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O/c1-3-30(4-2)26(31)21-16-14-20(15-17-21)24-22-12-8-9-13-23(22)25(29-28-24)27-18-19-10-6-5-7-11-19/h5-17H,3-4,18H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFESOVKNKZJJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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